N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
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Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide and its analogues have been utilized in the development of various chemical compounds. For instance, they serve as intermediates in the synthesis of aurora 2 kinase inhibitors through a novel one-pot, three-component Wittig–SNAr approach (Xu et al., 2015).
- Additionally, this compound and its derivatives have been synthesized as part of the development of HIV-1 replication inhibitors, demonstrating promising activity in initial biological studies (Che et al., 2015).
Pharmaceutical and Biological Applications
- In the field of pharmacology, derivatives of this compound have been explored for their potential as KCNQ2 potassium channel openers, showing significant activity in a rat model of migraine (Wu et al., 2003).
- Its use in the modulation of antibiotic activity against multidrug-resistant strains has also been studied, demonstrating potential in enhancing the effectiveness of certain antibiotics (Oliveira et al., 2015).
Chemical Reactions and Transformations
- The compound has been involved in various chemical reactions, such as in the synthesis of fully substituted thiophen-2(3H)-ones and in reactions with diethyl azodicarboxylate and phenylisocyanate, showcasing its versatility in organic synthesis (Zali-Boeini & Pourjafarian, 2012); (Ferri et al., 1978).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-24(21,14-15-4-2-1-3-5-15)18-12-17(16-6-11-23-13-16)19-7-9-22-10-8-19/h1-6,11,13,17-18H,7-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZITICKSJNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide |
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